4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine

Physicochemical profiling BBB permeability prediction Medicinal chemistry design

4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine (CAS 1173245-60-7; synonym [4-(4-Amino-phenyl)-thiazol-2-yl]-diethyl-amine) is a 2,4-disubstituted thiazole with the molecular formula C₁₃H₁₇N₃S and a molecular weight of 247.36 g/mol. The compound features an N,N-diethylamino group at the thiazole 2-position and a 4-aminophenyl substituent at the 4-position, placing it within the broader 4-arylthiazole-2-amine chemotype that has been investigated for acetylcholinesterase inhibition, kinase inhibition, CFTR modulation, and skeletal muscle differentiation.

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
Cat. No. B11809194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=CS1)C2=CC=C(C=C2)N
InChIInChI=1S/C13H17N3S/c1-3-16(4-2)13-15-12(9-17-13)10-5-7-11(14)8-6-10/h5-9H,3-4,14H2,1-2H3
InChIKeyDLWAEBGXCYLHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine – Structural Identity, Physicochemical Profile, and Procurement Baseline


4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine (CAS 1173245-60-7; synonym [4-(4-Amino-phenyl)-thiazol-2-yl]-diethyl-amine) is a 2,4-disubstituted thiazole with the molecular formula C₁₃H₁₇N₃S and a molecular weight of 247.36 g/mol . The compound features an N,N-diethylamino group at the thiazole 2-position and a 4-aminophenyl substituent at the 4-position, placing it within the broader 4-arylthiazole-2-amine chemotype that has been investigated for acetylcholinesterase inhibition, kinase inhibition, CFTR modulation, and skeletal muscle differentiation [1]. It is commercially available as a research-grade building block at ≥97–98% purity from multiple vendors, with recommended storage at 2–8°C under desiccated conditions .

Why 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine Cannot Be Replaced by Its Closest Analogs in Research and Development Programs


Although several 4-arylthiazole-2-amines share a common heterocyclic core, they diverge sharply in their physicochemical and functional properties depending on the nature of the N2-substituent and the aromatic substitution at C4. The N,N-diethyl substitution lowers the topological polar surface area (TPSA = 42.15 Ų) and reduces the hydrogen-bond donor count to 1, compared with 2–3 HBDs for the parent primary amine 4-(4-aminophenyl)thiazol-2-amine (TPSA ~64.9–93.17 Ų) . The free 4'-NH₂ on the phenyl ring is a critical synthetic handle absent in N,N-diethyl-4-phenylthiazol-2-amine (CAS 75654-98-7), which lacks this amine entirely . In the 4-arylthiazole-2-amine AChE inhibitor series (Xu et al., 2020), N-substitution patterns and aryl ring electronics directly dictated IC₅₀ outcomes and butyrylcholinesterase selectivity profiles [1]. These structural distinctions mean that in-class substitution without quantitative re-validation can compromise both biological activity and the feasibility of downstream derivatization.

Quantitative Differentiation Evidence for 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine Versus Closest Analogs


Reduced Topological Polar Surface Area (TPSA) and Lower Hydrogen-Bond Donor Count vs. the Parent Primary Amine

The N,N-diethyl substitution on the target compound reduces the topological polar surface area to 42.15 Ų and the hydrogen-bond donor count to 1, compared with the parent primary amine 4-(4-aminophenyl)thiazol-2-amine (CAS 3673-53-8), which has a TPSA of approximately 64.9–93.17 Ų (depending on the computational method) and 2–3 hydrogen-bond donors . This reduction in TPSA by ~22–51 Ų and elimination of one to two HBDs is consistent with improved predicted passive membrane permeability and blood–brain barrier penetration potential, as TPSA values below 60–70 Ų are generally associated with favorable CNS penetration [1].

Physicochemical profiling BBB permeability prediction Medicinal chemistry design

Presence of a Free 4'-Amino Group Enables Derivatization Chemistry Not Possible with N,N-Diethyl-4-phenylthiazol-2-amine

The target compound bears a free primary aromatic amine (4'-NH₂) on the para position of the phenyl ring, confirmed by its SMILES notation CCN(CC)C1=NC(=CS1)C2=CC=C(C=C2)N . This aniline-type amine is amenable to amide coupling, sulfonamide formation, reductive amination, diazotization, and urea formation. In contrast, N,N-diethyl-4-phenylthiazol-2-amine (CAS 75654-98-7) lacks this functional group entirely, bearing an unsubstituted phenyl ring, which precludes any of these derivatization pathways without prior C–H functionalization . The 4'-NH₂ also serves as a hydrogen-bond donor that can engage in key target interactions; in the aminoarylthiazole (AAT) CFTR corrector series, the presence and position of the aniline NH₂ were critical for dual corrector–potentiator activity [1].

Synthetic building block Bioconjugation Library synthesis

Increased LogP and Rotatable Bond Count vs. 4-(4-Aminophenyl)thiazol-2-amine Suggest Divergent ADME Profiles

The target compound exhibits a computed LogP of 3.24 and 4 rotatable bonds, compared with the parent primary amine 4-(4-aminophenyl)thiazol-2-amine which has a LogP of approximately 1.28–3.14 (method-dependent) and only 1 rotatable bond . The LogP increase of approximately 0.1–1.96 log units (depending on which LogP value is used for the comparator) places the target compound in a more lipophilic space, which is associated with potentially higher membrane permeability but also increased susceptibility to CYP450-mediated metabolism and plasma protein binding [1]. The increased rotatable bond count (4 vs. 1) introduces greater conformational flexibility, which can affect entropic binding penalties and target selectivity.

ADME prediction Lipophilicity Drug-likeness

Class-Level Evidence: The 4-Arylthiazole-2-amine Scaffold Delivers Sub-Micromolar Acetylcholinesterase Inhibition with Favorable BuChE Selectivity

In the Xu et al. (2020) study, a series of 4-arylthiazole-2-amine derivatives was evaluated for AChE inhibitory activity using Ellman spectrophotometry. The most potent compound, 4f, achieved an IC₅₀ of 0.66 μM against AChE, which was more potent than the reference drugs Rivastigmine and Huperzine-A, while displaying only weak inhibition of butyrylcholinesterase (BuChE) [1]. Although the target compound itself was not explicitly tested in this study, the SAR reveals that N-substitution pattern on the 2-aminothiazole and the nature of the 4-aryl group are critical determinants of both potency and AChE/BuChE selectivity. The N,N-diethyl substitution in the target compound represents a distinct N-substitution variant within this validated pharmacophore.

Acetylcholinesterase inhibition Alzheimer's disease Selectivity profiling

Class-Level Evidence: 4-Arylthiazole-2-amines Are Privileged Kinase Inhibitor Scaffolds with Nanomolar Potency Achievable Through Systematic N-Substitution

Multiple independent studies have established 4-arylthiazole-2-amines as productive kinase inhibitor scaffolds. Wang et al. (2021) reported that 4-aryl-5-aminomethyl-thiazole-2-amine derivatives inhibited ROCK II with IC₅₀ values as low as 20 nM (compound 4v) in an ELISA-based assay [1]. Separately, 2-aminothiazole derivatives have been characterized as selective allosteric modulators of CK2α (IC₅₀ = 0.6 μM for the lead compound) and as potent CHK1 inhibitors with antiproliferative IC₅₀ values of 24–42 nM against MV-4-11 and Z-138 leukemia cell lines [2][3]. Patent literature further identifies aminothiazole compounds as inhibitors of GSK-3, Aurora-2, Syk, and multiple tyrosine kinases [4]. The N,N-diethyl substitution in the target compound provides a distinct steric and electronic profile within this kinase-targeting chemotype.

Kinase inhibition ROCK Anticancer Structure–activity relationship

Distinct Substitution Pattern vs. 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine Differentiates Electronic and Steric Properties for Target Engagement

The commercially available analog 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine (CAS 1443287-34-0) bears a methoxy group ortho to the aniline NH₂ on the phenyl ring . This methoxy substituent introduces an electron-donating resonance effect (+M) and a steric bulk adjacent to the 3'-NH₂, which alters the pKa of the aniline nitrogen and can sterically hinder amide bond formation or target hydrogen-bonding interactions. The target compound, with its unsubstituted 4'-NH₂ (para only), offers a less hindered and electronically distinct aniline that may be preferred when planarity or minimal steric occlusion at the para position is required for target binding.

Structure–activity relationship Electronics Steric effects

High-Value Application Scenarios for 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Design Using the N,N-Diethyl-4-(4-aminophenyl) Pharmacophore

The 4-arylthiazole-2-amine scaffold has delivered nanomolar inhibitors against ROCK II (IC₅₀ = 20 nM) and sub-micromolar allosteric CK2α modulators (IC₅₀ = 0.6 μM) [1]. The target compound provides a structurally distinct N,N-diethyl variant for SAR expansion, with the free 4'-NH₂ enabling late-stage diversification via amide coupling or sulfonamide formation. Its TPSA of 42.15 Ų and LogP of 3.24 make it suitable for probing intracellular kinase targets where membrane permeability is critical . Procurement of this specific N,N-diethyl analog, rather than the N-methyl or unsubstituted 2-amine variants, allows medicinal chemistry teams to explore a distinct steric and lipophilic space within a validated kinase inhibitor chemotype.

Acetylcholinesterase Inhibitor Hit Expansion with Built-In BuChE Selectivity Potential

The Xu et al. (2020) study established that 4-arylthiazole-2-amine derivatives can achieve sub-micromolar AChE inhibition (compound 4f: IC₅₀ = 0.66 μM) with weak BuChE inhibition, a selectivity profile desirable for Alzheimer's disease therapeutics to avoid peripheral cholinergic side effects [1]. The target compound's N,N-diethyl substitution has not been evaluated in this series, representing an unexplored SAR vector. Its LogP of 3.24 and TPSA of 42.15 Ų align with CNS drug-like space, supporting its prioritization for AChE inhibitor screening cascades where blood–brain barrier penetration is a key requirement .

Synthetic Building Block for Aminoarylthiazole (AAT)-Based CFTR Modulator Development

Aminoarylthiazoles (AATs) have been validated as dual corrector–potentiator molecules for F508del-CFTR, with compound AAT-4a demonstrating improved efficacy and synergy with VX-809 in CFBE41o- functional assays [1]. The target compound, bearing both an aminoaryl motif (4'-NH₂-phenyl) and a dialkylamino thiazole (N,N-diethyl), embodies the core structural features of the AAT pharmacophore. Its free 4'-NH₂ is poised for the type of derivatization (amide, sulfonamide) that proved critical for corrector activity in the Pesce et al. SAR study [1]. This compound can serve as a key intermediate for synthesizing novel AAT–VX-809 hybrid molecules.

Physicochemical Probe for Investigating Lipophilicity-Driven ADME Differences Within the Aminothiazole Class

With a LogP of 3.24 (versus ~1.28 for the parent primary amine) and 4 rotatable bonds (versus 1), the target compound offers a controlled chemical probe for studying how N,N-dialkylation modulates solubility, permeability, metabolic stability, and plasma protein binding within the 4-arylthiazole-2-amine series [1]. The presence of the 4'-NH₂ also permits radiolabeling or fluorescent tagging for cellular uptake and tissue distribution studies. Procurement of this specific analog, alongside its des-diethyl comparator, enables paired-experiment designs that isolate the contribution of N-substitution to ADME outcomes.

Quote Request

Request a Quote for 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.